4-Bromo-2-methylbenzoyl chloride

Description

Chemical Structure and Properties

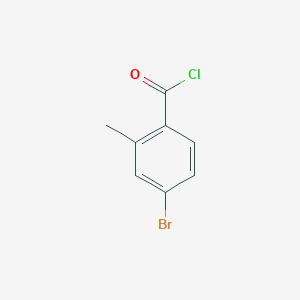

4-Bromo-2-methylbenzoyl chloride (C₈H₆BrClO) is an aromatic acyl chloride derivative featuring a bromine substituent at the para position and a methyl group at the ortho position relative to the carbonyl chloride functional group. This compound is characterized by its high reactivity due to the electron-withdrawing effects of the bromine and carbonyl chloride groups, which enhance its electrophilicity. The methyl group contributes to steric effects and modulates solubility in organic solvents.

Synthesis

The synthesis typically involves reacting 4-bromo-2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, analogous methods described for brominated benzoyl chlorides involve cooling the precursor acid in chloroform, followed by dropwise addition of acylating agents and subsequent purification .

Applications

This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity enables nucleophilic acyl substitution reactions to form esters, amides, or ketones.

Properties

IUPAC Name |

4-bromo-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRRHWPXPJGZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511349 | |

| Record name | 4-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-45-8 | |

| Record name | 4-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Bromo-2-methylbenzoyl chloride can be synthesized through the following steps:

Bromination of 2-methylbenzoic acid: The starting material, 2-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylbenzoic acid.

Conversion to acid chloride: The 4-bromo-2-methylbenzoic acid is then converted to this compound using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with appropriate safety measures due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Friedel-Crafts acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under basic or neutral conditions.

Friedel-Crafts acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Synthetic Chemistry Applications

Intermediate in Organic Synthesis:

4-Bromo-2-methylbenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It can be utilized to introduce the 4-bromo-2-methylbenzoyl group into other molecules, enhancing their chemical properties and reactivity. For instance, it can react with nucleophiles to form acylated products, which are often used in further synthetic steps.

Reactions with Nucleophiles:

The compound can engage in nucleophilic acyl substitution reactions. When reacted with amines or alcohols, it yields corresponding amides or esters, respectively. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

Pharmaceutical Development:

In medicinal chemistry, this compound is employed to synthesize bioactive compounds. Its derivatives have shown potential as anti-inflammatory agents and antimicrobial agents. The introduction of the bromine atom enhances the lipophilicity and biological activity of the resulting compounds.

Case Study:

A study highlighted the synthesis of a series of 4-bromo-2-methylbenzoyl derivatives that exhibited significant antibacterial activity against various strains of bacteria. These derivatives were synthesized through acylation reactions involving this compound as a key starting material .

Agrochemical Applications

Insecticides and Herbicides:

The compound is also valuable in the agrochemical industry. It acts as an intermediate for producing insecticides and herbicides. For example, it can be converted into phosphoric acid esters that exhibit insecticidal properties . The brominated derivatives often demonstrate enhanced potency compared to their non-brominated counterparts.

Development of New Agrochemicals:

Research indicates that modifications of this compound can lead to new classes of agrochemicals that target specific pests while minimizing environmental impact. This application is critical for sustainable agricultural practices.

Material Science Applications

Polymer Chemistry:

In material science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to generate radicals upon exposure to UV light makes it suitable for initiating polymerization reactions in the production of coatings, adhesives, and other polymeric materials.

Case Study:

A recent investigation demonstrated that incorporating this compound into polymer formulations improved the curing process under UV light, resulting in enhanced mechanical properties and durability of the final products .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis | Acylation reactions yielding amides/esters |

| Medicinal Chemistry | Development of bioactive compounds | Antibacterial derivatives synthesis |

| Agrochemical Industry | Production of insecticides and herbicides | Phosphoric acid esters for pest control |

| Material Science | Photoinitiator in polymerization processes | Improved curing in coatings and adhesives |

Mechanism of Action

The mechanism of action of 4-bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related benzoyl chlorides highlights differences in reactivity, physical properties, and applications. Below is a data-driven analysis:

Table 1: Comparative Analysis of Brominated Benzoyl Chlorides

*XLogP3: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated based on substituent contributions.

Key Findings:

The electron-withdrawing bromine in 4-bromobenzoyl chloride enhances electrophilicity, making it more reactive in acylation reactions than its methyl-substituted counterpart .

Physical Properties: Lipophilicity: The methyl group in this compound raises its XLogP3 (~3.8) compared to 4-bromobenzoyl chloride (3.2), favoring solubility in non-polar solvents . Molecular Weight: Bulky derivatives like 5-bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride (MW 404.48) exhibit higher melting points and lower volatility, suited for solid-phase synthesis .

Applications :

- 4-Bromo-2-fluorobenzoyl chloride : Fluorine’s electronegativity makes it valuable in agrochemicals, where stability under harsh conditions is critical .

- 4-Bromobenzoyl chloride : Widely used in peptide coupling due to its balance of reactivity and ease of handling .

Research Insights and Trends

- Crystallography : Advanced tools like SHELXL and ORTEP-3 enable precise structural validation of brominated benzoyl chlorides, critical for understanding reactivity patterns .

- Market Trends : Brominated benzoyl chlorides are increasingly used in high-value sectors, such as OLED materials and anticancer drug synthesis, driving demand for tailored derivatives .

This analysis underscores the importance of substituent effects in modulating the properties and applications of benzoyl chloride derivatives. Future research may focus on eco-friendly synthesis routes and computational modeling to predict reactivity.

Biological Activity

4-Bromo-2-methylbenzoyl chloride is a chemical compound with significant applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H7BrClO

- Molecular Weight : 219.5 g/mol

- CAS Number : 68837-59-2

- IUPAC Name : this compound

Biological Activity Overview

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active derivatives.

Antibacterial Activity

Recent studies have indicated that compounds derived from this compound exhibit notable antibacterial properties. For instance, derivatives synthesized through reactions involving this compound have shown efficacy against multidrug-resistant bacterial strains, including Salmonella Typhi and Staphylococcus aureus .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound derivative | Antibacterial | XDR-S. Typhi |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial | MRSA |

The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This action is crucial for overcoming resistance mechanisms employed by pathogenic bacteria.

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study synthesized several derivatives of this compound, evaluating their antibacterial activity through minimum inhibitory concentration (MIC) assays. The most promising compound exhibited an MIC value significantly lower than standard antibiotics, suggesting enhanced potency against resistant strains . -

Fragment-Based Drug Discovery :

In fragment-based drug discovery (FBDD) approaches, this compound has been utilized as a building block to create more complex structures that demonstrate improved biological activity against specific targets, such as protein kinases involved in cancer pathways .

Applications in Medicinal Chemistry

The compound's ability to serve as an intermediate in the synthesis of bioactive molecules has made it a valuable asset in drug development. Its derivatives are being explored for various therapeutic applications:

Q & A

Basic: What are the critical safety protocols for handling 4-Bromo-2-methylbenzoyl chloride in laboratory settings?

Answer:

- PPE Requirements : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and full-face protection to prevent skin/eye contact. Wear protective lab coats to avoid contamination .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors. Use respirators if high concentrations are unavoidable .

- Emergency Measures : In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. For eye exposure, rinse continuously with water and remove contact lenses if present .

- Storage : Store in airtight, corrosion-resistant containers at 0–6°C to minimize degradation. Keep away from moisture and oxidizing agents .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

- Bromination of Methylbenzoyl Chloride : Direct bromination of 2-methylbenzoyl chloride using brominating agents (e.g., Br₂/Fe catalyst) under controlled conditions.

- Acylation of Brominated Precursors : React 4-bromo-2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with catalytic dimethylformamide (DMF) to enhance reactivity .

- Purification : Distillation or recrystallization from dry solvents (e.g., anhydrous ether) to achieve >98% purity, as validated by GC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Validate structures with tools like ORTEP-3 for graphical representation .

Advanced: How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

Answer:

- Validation Tools : Use PLATON or checkCIF to identify outliers in bond lengths/angles. Address twinning or disorder with SHELXL’s TWIN/BASF commands .

- Data Cross-Validation : Compare multiple datasets (e.g., synchrotron vs. lab-source) to rule out instrumental artifacts.

- Complementary Techniques : Pair crystallography with DFT calculations to verify electronic environments .

Advanced: What methodological considerations are essential for optimizing the yield of this compound in Friedel-Crafts acylation reactions?

Answer:

- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ in stoichiometric amounts. Avoid excess catalyst to prevent side reactions .

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to inhibit hydrolysis of the acyl chloride .

- Temperature Gradients : Optimize reaction time/temperature (e.g., 0°C to room temperature) to balance reactivity and selectivity .

Advanced: How should researchers address unexpected reactivity or decomposition products during storage or reactions involving this compound?

Answer:

- Stability Monitoring : Regularly analyze stored samples via TLC or GC-MS to detect hydrolysis (to benzoic acid) or dimerization.

- Mitigation Strategies : Add molecular sieves to storage containers to absorb moisture. Use freshly distilled SOCl₂ for synthesis to minimize impurities .

- Decomposition Pathways : Identify byproducts (e.g., HBr release) using mass spectrometry and adjust reaction conditions (e.g., lower temperature) .

Advanced: What strategies are effective in reconciling conflicting NMR data from different synthetic batches of this compound?

Answer:

- Batch Reproducibility : Standardize synthetic protocols (e.g., reagent ratios, drying times) to minimize variability.

- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare with reference spectra from pure commercial samples .

- Purity Assessment : Quantify impurities via HPLC and correlate with NMR anomalies .

Regulatory: What are the key regulatory compliance requirements for international shipping and disposal of this compound?

Answer:

- Shipping Classification : Classify under UN3261 (Corrosive solid, acidic, organic) with GHS05 labeling. Include safety data sheets (SDS) compliant with OSHA HazCom 2012 .

- Disposal Protocols : Neutralize waste with sodium bicarbonate before disposal. Follow local regulations (e.g., EPA 40 CFR Part 261 in the U.S., EU Directive 91/156/EEC) .

- REACH Compliance : Ensure the compound is listed in the EU’s registration database. Monitor for SVHC (Substances of Very High Concern) updates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.